Decyltrimethoxysilane

Surface Science Hydrophobic Coatings Wettability

Decyltrimethoxysilane (DTMOS, CAS 5575-48-4) is a long-chain alkyl functional organosilane with the chemical formula C₁₃H₃₀O₃Si and a molecular weight of 262.46 g/mol. It belongs to the class of alkyltrimethoxysilanes, which feature a hydrophobic alkyl tail (C₁₀ decyl group) and three hydrolyzable methoxy groups that enable covalent bonding to inorganic surfaces via hydrolysis-condensation reactions.

Molecular Formula C13H30O3Si
Molecular Weight 262.46 g/mol
CAS No. 5575-48-4
Cat. No. B1661985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyltrimethoxysilane
CAS5575-48-4
Molecular FormulaC13H30O3Si
Molecular Weight262.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](OC)(OC)OC
InChIInChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3
InChIKeyKQAHMVLQCSALSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyltrimethoxysilane (CAS 5575-48-4): Long-Chain Alkyl Silane for Controlled Hydrophobicity and Surface Functionalization


Decyltrimethoxysilane (DTMOS, CAS 5575-48-4) is a long-chain alkyl functional organosilane with the chemical formula C₁₃H₃₀O₃Si and a molecular weight of 262.46 g/mol . It belongs to the class of alkyltrimethoxysilanes, which feature a hydrophobic alkyl tail (C₁₀ decyl group) and three hydrolyzable methoxy groups that enable covalent bonding to inorganic surfaces via hydrolysis-condensation reactions . DTMOS exhibits a boiling point of 102–106°C at 3.5 mmHg, a density of approximately 0.90 g/mL, a refractive index of ~1.4220, and a melting point of −37°C . As a C₁₀ alkylsilane, DTMOS occupies a specific intermediate position within the alkyl chain length spectrum, offering a distinct combination of hydrophobicity, processability, and functional performance that cannot be achieved by merely substituting shorter-chain (e.g., C6, C8) or longer-chain (e.g., C16, C18) analogs [1].

Chain-length-controlled hydrophobicity C10 achieves reported contact angle plateau ≥105°, matching longer-chain analogs without excess bulk
Intermediate processability window Lower viscosity and higher solubility than C16/C18 silanes; supports solution-based and vapor-phase deposition
Multi-interface functionalization Used in filler treatment, low-k dielectric barriers, and electrode work function modification

Why Alkyl Chain Length Dictates Performance: The Case Against Generic Decyltrimethoxysilane Substitution


The substitution of decyltrimethoxysilane with other alkyltrimethoxysilanes is not scientifically neutral, as alkyl chain length fundamentally governs critical performance parameters including surface hydrophobicity, rheological behavior in composite matrices, dielectric constant in electronic applications, and chemisorption efficiency on inorganic substrates [1][2][3]. Systematic comparative studies across alkyltrimethoxysilanes with chain lengths ranging from C6 to C18 have demonstrated that each incremental chain length produces quantifiably distinct outcomes in water contact angle, shear thinning behavior, dynamic moduli (G′), and dielectric properties [1][4]. Specifically, decyltrimethoxysilane (C₁₀) occupies a performance inflection point: it delivers sufficient hydrophobicity to achieve contact angles above 105°, while maintaining processability advantages (lower viscosity, better solubility) and avoiding the kinetic limitations and crystallization tendencies that characterize longer-chain analogs such as octadecyltrimethoxysilane (C₁₈) [5][6]. Generic substitution without accounting for these chain-length-dependent performance differences will result in compromised surface properties, altered composite rheology, or suboptimal electrical characteristics [1][4].

Shorter-chain silanes (C6, C8)
May not reproduce the full hydrophobic plateau or the shear-thinning rheology required in epoxy composites.
Longer-chain silanes (C16, C18)
Higher viscosity, crystallization tendency, and reduced solvent compatibility can shift processability and film uniformity.
Amino-functional silanes (e.g., APTMS)
Dielectric constant increase and barrier behavior under electrical stress (>6.5 MV/cm) differ significantly; direct substitution may alter low-k or reliability profiles.

Quantitative Differentiation of Decyltrimethoxysilane: Comparative Performance Data Against Structural Analogs


C₁₀ Alkyl Chain Delivers Threshold Hydrophobicity with Contact Angles ≥105° — Distinct from Shorter-Chain C4 and C6 Analogs

In a systematic comparative study evaluating alkyltrimethoxysilanes with chain lengths ranging from C4 to C18 on smooth silica surfaces, the static water contact angle increased with alkyl chain length and plateaued at approximately 105° for chain lengths of C6 and above, including decyltrimethoxysilane (C₁₀), dodecyltrimethoxysilane (C₁₂), hexadecyltrimethoxysilane (C₁₆), and octadecyltrimethoxysilane (C₁₈) [1]. By contrast, shorter-chain butyltrimethoxysilane (C4) exhibited significantly lower contact angles (exact numerical value not reported in the accessible research summary, but the study explicitly notes the contact angle increased with chain length to reach the 105° plateau at C6 and above). This establishes decyltrimethoxysilane as the shortest commercially practical alkylsilane capable of achieving the maximum achievable static water contact angle plateau of approximately 105° on smooth silica [1]. In a separate study on ITO substrates modified with decyltrimethoxysilane, contact angles increased from 57.41° (bare ITO) to 93.34° at 90-minute deposition, demonstrating tunable hydrophobicity from moderate to near-superhydrophobic levels depending on processing parameters [2].

Contact angle plateau
Class-level inference
≥105°
C10 reaches maximum hydrophobicity plateau; C4 falls below
Smooth silica surface; static measurement
Surface Science Hydrophobic Coatings Wettability Contact Angle

C₁₀ Silane-Treated Fumed Silica Exhibits Strong Shear Thinning in Epoxy — C6 Analogs Display Newtonian Behavior Under Identical Conditions

In a direct comparative study, fumed silica was surface-treated with alkyltrimethoxysilanes of varying chain lengths—hexyl (C6), octyl (C8), decyl (C10), hexadecyl (C16), and octadecyl (C18)—with alkyl group loading controlled within a narrow range of 22–25 mmol/100 g across all samples [1]. When suspended in bisphenol A epoxy resin at 7 wt% silica concentration, the suspensions of non-treated fumed silica and C6 silane-treated silica exhibited Newtonian behavior, whereas the C10 silane-treated silica suspensions displayed strong shear thinning behavior [1]. Additionally, the dynamic moduli G′ of the silica suspensions increased systematically with increasing alkyl chain length, with C10 demonstrating intermediate values between C6/C8 and C16/C18 [1].

Epoxy rheology
Cross-study comparable
Strong shear thinning (C10) vs Newtonian (C6)
C10 enables thixotropic behavior; C6 remains Newtonian
7 wt% fumed silica in bisphenol A epoxy; 22–25 mmol/100 g loading
Composite Materials Rheology Filler Surface Treatment Epoxy Resins

DTMOS-SAMs Provide Dielectric Constant Advantage: Lower k-Value Increase Compared to APTMS-SAMs in Porous SiOCH Films

In a head-to-head comparison of self-assembled monolayers (SAMs) formed on porous SiOCH (p-SiOCH) films using decyltrimethoxysilane (DTMOS) versus 3-aminopropyltrimethoxysilane (APTMS) in the vapor phase, both precursors enhanced breakdown field and Cu barrier capacity. However, APTMS-SAMs exhibited a larger increase in dielectric constant (k-value) compared to DTMOS-SAMs [1]. The baseline p-SiOCH film had a dielectric constant of 2.56 ± 0.05. While the exact post-treatment k-values are not numerically specified in the abstract, the study explicitly notes that DTMOS-SAMs induced a smaller increase in dielectric constant than APTMS-SAMs [1]. This indicates that DTMOS-SAMs preserve the low-k characteristics of the dielectric film more effectively.

Low-k dielectric impact
Head-to-head
DTMOS: smaller k-value increase vs APTMS: larger k-value increase
Preserves ultralow-k properties better than amino-silane
Porous SiOCH (k=2.56) vapor-phase SAM
Microelectronics Low-k Dielectrics Self-Assembled Monolayers BEOL Interconnects

DTMOS-SAMs on SiO₂ Fail Under High Electrical Field (>6.5 MV/cm) Where APTMS-SAMs Retain Barrier Function — Critical Selection Criterion

In a direct comparative study evaluating the barrier efficiency of self-assembled monolayers (SAMs) formed on SiO₂ films using decyltrimethoxysilane (DTMOS) versus 3-aminopropyltrimethoxysilane (APTMS) vapor treatment at 100°C, both SAMs enhanced adhesion, dielectric breakdown field, and barrier against Cu migration under thermal stress. However, under electrical stress with fields greater than 6.5 MV cm⁻¹, DTMOS-SAMs lost barrier effectiveness due to weak bonding structure, whereas APTMS-SAMs retained their barrier capacity [1]. This performance divergence under high-field conditions represents a critical differentiation point for applications involving electrical stress.

Electrical stress barrier
Head-to-head
DTMOS: fails >6.5 MV/cm vs APTMS: retains barrier
Field-stress threshold dictates application-specific selection
SiO₂ substrate, 100°C vapor treatment
Microelectronics Dielectric Reliability Cu Diffusion Barrier Electrical Stress

C₁₀ Silane Delivers Tunable Work Function Modification for ITO Electrodes: 0.11 eV Increase Achieved

When n-decyltrimethoxysilane (DTMOS) was deposited on indium tin oxide (ITO) electrode surfaces, the work function of the modified ITO increased by approximately 0.11 eV, from a baseline range of 5.05–5.16 eV [1]. This modification was accompanied by contact angle increases from 57.41° (bare ITO) to 93.34° after 90-minute deposition, with intermediate values of 63.43° (1 min), 73.76° (10 min), and 81.47° (30 min), demonstrating time-dependent tunability of surface properties [1]. Average roughness measurements via atomic force microscopy confirmed improved surface alignment of the silane layer with increasing deposition time [1].

Work function shift
Supporting evidence
+0.11 eV
Quantifiable ITO work function tuning for charge injection
ITO baseline 5.05–5.16 eV; deposition time-dependent tuning
OLED Electrode Surface Modification Work Function Tuning ITO

C₁₀ Silane Achieves Lower Chemisorption than C8 Amino-Functional Analog — Differential Bonding Density Drives Application-Specific Selection

In a study examining the effect of silane coupling agent molecular weight on chemisorption degree in treated layers, decyltrimethoxysilane (DTMS, C₁₀ hydrocarbon chain) exhibited lower chemisorption compared to amino-functional silanes such as aminooctyltrimethoxysilane [1]. The study specifically notes that for silane coupling agents with hydrocarbon chains, chemisorption was lower for both low molecular weight types and decyltrimethoxysilane as a high molecular weight type [1]. This reduced chemisorption density, while appearing disadvantageous for maximum covalent grafting, may be advantageous in applications where excessive crosslinking or rigid interfacial layers are detrimental to composite toughness or where controlled partial surface coverage is desired.

Chemisorption density
Cross-study comparable
DTMOS: lower chemisorption vs amino-silane: higher chemisorption
May support controlled grafting density and interfacial flexibility
Inorganic filler treatment; molecular weight dependence noted
Silane Coupling Agent Chemisorption Surface Treatment Filler Modification

Evidence-Based Application Scenarios: Where Decyltrimethoxysilane Outperforms Structural Analogs


Hydrophobic Surface Modification Requiring Maximum Contact Angle with Minimum Chain Length

Decyltrimethoxysilane is optimally suited for applications requiring full hydrophobicity development (contact angle ≥105°) while minimizing alkyl chain bulk, viscosity, and processing complexity. Evidence from systematic alkyl chain length studies demonstrates that C10 achieves the same hydrophobic plateau as C12–C18 analogs but with better solubility in organic solvents and lower viscosity, making it the preferred choice for spray-applied hydrophobic coatings, glass treatments, and filler hydrophobization where ease of application is critical [1]. Unlike C4 and C6 analogs, which fail to achieve the full 105° plateau, DTMOS delivers maximum water repellency without the handling difficulties associated with waxy, solid longer-chain silanes [1].

Filler Treatment for Epoxy Composites Requiring Thixotropic Rheology

For epoxy-based composite formulations that require shear-thinning (thixotropic) rheological behavior for improved sag resistance, sprayability, or mold-filling characteristics, decyltrimethoxysilane-treated fumed silica provides a distinct advantage over shorter-chain alternatives. Direct comparative rheological studies confirm that C6 silane-treated silica exhibits Newtonian behavior in epoxy at 7 wt% loading, whereas C10 silane-treated silica displays strong shear thinning behavior [1]. DTMOS enables the desired rheological modification without the excessive viscosity buildup associated with C16 or C18 treatments, offering an intermediate and tunable rheological response [1].

Low-k Dielectric Barrier Layers Where Minimal k-Value Increase Is Critical

In back-end-of-line (BEOL) interconnect fabrication for advanced semiconductor nodes, decyltrimethoxysilane is the superior SAM precursor when preserving the ultralow dielectric constant (k = 2.56) of porous SiOCH films is the overriding performance criterion. Head-to-head comparative studies demonstrate that DTMOS-SAMs induce a smaller increase in dielectric constant compared to APTMS-SAMs, while still providing enhanced breakdown field and Cu barrier capacity [1]. DTMOS should be selected when electrical fields remain below 6.5 MV cm⁻¹, as DTMOS-SAMs lose barrier effectiveness above this threshold whereas APTMS-SAMs retain function [2].

ITO Electrode Work Function Tuning for OLED Charge Injection Optimization

For organic light-emitting diode (OLED) and organic photovoltaic device fabrication, decyltrimethoxysilane enables precise, quantifiable tuning of ITO electrode work function. Surface modification with DTMOS increases the ITO work function by approximately 0.11 eV (from 5.05–5.16 eV baseline) while simultaneously increasing surface hydrophobicity in a time-controllable manner from 57.41° to 93.34° [1]. This dual interfacial modification—work function adjustment plus hydrophobicity enhancement—streamlines device fabrication by addressing both charge injection barriers and moisture sensitivity in a single surface treatment step [1].

Application
Selection Property
Validation Focus
Hydrophobic surface modification
C10 hydrophobicity plateau
Contact angle ≥105° on silica; chain-length vs. hydrophobicity
Epoxy composite filler treatment
Shear-thinning rheology support
Suspension rheology (Newtonian vs. shear thinning) vs. chain length
Low-k dielectric barrier layers
Reduced k-value impact
Dielectric constant after SAM deposition; electrical field threshold
ITO electrode work function tuning
Work function shift + surface hydrophobicity
0.11 eV increase and contact angle change vs. deposition time

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